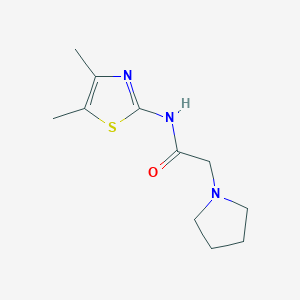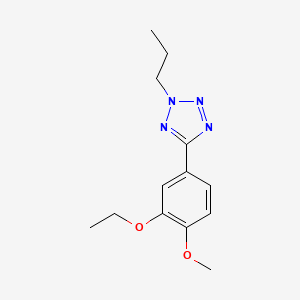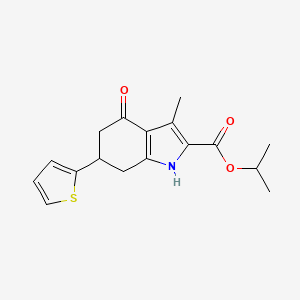![molecular formula C20H24N2O3 B4438096 N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B4438096.png)
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide
Descripción general
Descripción
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide, also known as MEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEPA is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mecanismo De Acción
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide also inhibits the activity of monoamine oxidase-B (MAO-B) enzyme, which is involved in the breakdown of dopamine in the brain. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in treating Parkinson's disease.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been shown to reduce the levels of prostaglandin E2 (PGE2), which is a mediator of pain and fever. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in treating Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 and MAO-B enzymes. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been shown to have low toxicity in animal studies. However, N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has some limitations for lab experiments, including its poor solubility in water, which may limit its bioavailability. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide also has a short half-life in the body, which may limit its therapeutic efficacy.
Direcciones Futuras
For N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide research include the development of novel synthesis methods to improve its bioavailability and pharmacokinetic properties. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide may also be studied for its potential use in treating other diseases, such as depression and anxiety disorders. The development of N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide analogs may also be explored to improve its pharmacological properties and selectivity for target enzymes. Overall, N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has significant potential for therapeutic applications and warrants further research.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic effects. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been shown to reduce the accumulation of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-7-9-16(10-8-15)11-12-19(23)22-18-6-4-3-5-17(18)20(24)21-13-14-25-2/h3-10H,11-14H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZLMOJXBDWDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanenitrile](/img/structure/B4438025.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4438030.png)
![N-(2,3-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438035.png)

![3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4438049.png)
![1-(2-ethoxyphenyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4438050.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4438053.png)
![(3S*,4S*)-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4438058.png)
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B4438077.png)
![{4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol](/img/structure/B4438091.png)

![N-(4-methoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438109.png)